molecular formula C12H16O7 B14599415 Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol CAS No. 60135-93-5

Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol

Cat. No.: B14599415
CAS No.: 60135-93-5
M. Wt: 272.25 g/mol
InChI Key: KFGCQOLKVDHXJP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol typically involves the esterification of benzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form carboxylic acids.

    Reduction: The carboxylic acid groups can be reduced to form alcohols.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.

Major Products Formed

    Oxidation: The oxidation of hydroxyl groups results in the formation of carboxylic acids.

    Reduction: The reduction of carboxylic acid groups leads to the formation of primary alcohols.

    Substitution: Electrophilic aromatic substitution reactions yield various substituted benzene derivatives depending on the reagent used.

Scientific Research Applications

Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of polymers and other complex organic molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of resins, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with enzymes and receptors, modulating their activity. These interactions can influence various biochemical processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol can be compared with other similar compounds such as:

    Phthalic acid (1,2-benzenedicarboxylic acid): Similar in structure but differs in the position of the carboxylic acid groups.

    Terephthalic acid (1,4-benzenedicarboxylic acid): Also similar in structure but with carboxylic acid groups in the para position.

    Ethylene glycol: Contains hydroxyl groups but lacks the aromatic ring and carboxylic acid groups.

The uniqueness of this compound lies in its combination of aromatic, hydroxyl, and carboxylic acid functionalities, which confer distinct chemical properties and reactivity.

Properties

CAS No.

60135-93-5

Molecular Formula

C12H16O7

Molecular Weight

272.25 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;2-(2-hydroxyethoxy)ethanol

InChI

InChI=1S/C8H6O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);5-6H,1-4H2

InChI Key

KFGCQOLKVDHXJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(COCCO)O

Related CAS

60135-93-5

Origin of Product

United States

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